

An In-depth Physicochemical Characterization of 1-Cyclohexyluracil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Cyclohexyluracil**

Cat. No.: **B1201277**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of **1-Cyclohexyluracil**, a substituted pyrimidine derivative. The information detailed herein is essential for researchers and professionals involved in drug discovery and development, offering critical data for compound handling, formulation, and preliminary assessment.

Core Physicochemical Properties

1-Cyclohexyluracil, with the chemical formula $C_{10}H_{14}N_2O_2$, possesses a molecular weight of 194.23 g/mol .^[1] While specific experimental data for some of its properties are not readily available in the public domain, this guide compiles the known information and provides context based on related compounds.

Property	Value	Reference
Molecular Formula	$C_{10}H_{14}N_2O_2$	[1]
Molecular Weight	194.23 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

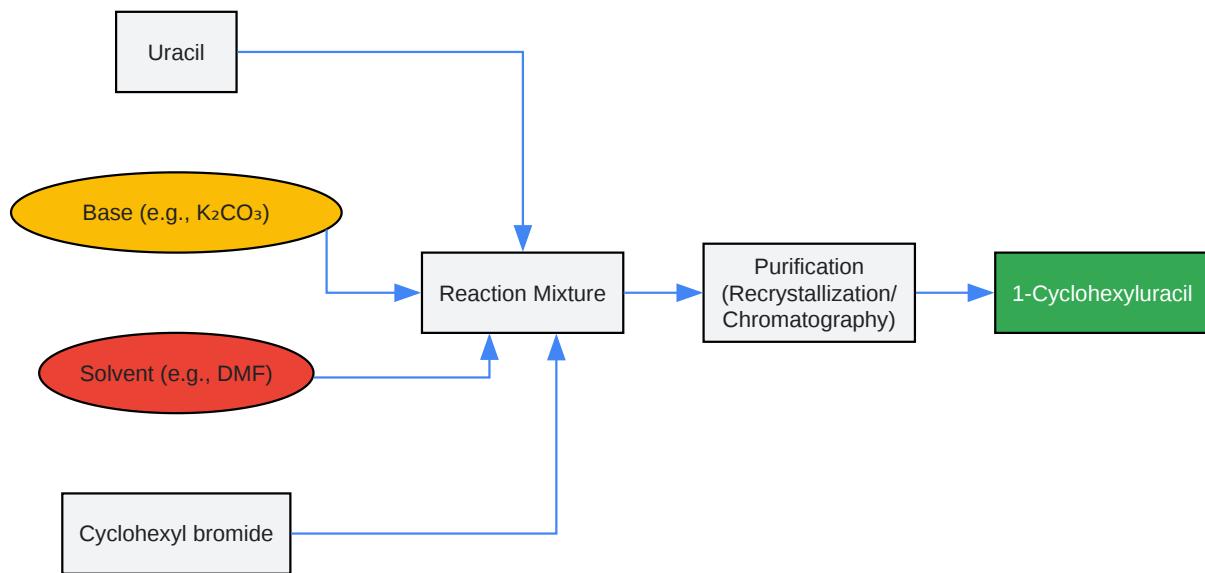
Note: The absence of specific experimental values for melting point, boiling point, solubility, and pKa necessitates experimental determination for any application requiring this data.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **1-Cyclohexyluracil** are not extensively documented in publicly accessible literature. However, this section outlines general methodologies that can be adapted by researchers for its synthesis and analysis.

Synthesis of **1-Cyclohexyluracil**

A plausible synthetic route for **1-Cyclohexyluracil** involves the alkylation of uracil with a cyclohexyl halide. A general procedure is as follows:


Materials:

- Uracil
- Cyclohexyl bromide (or iodide)
- A suitable base (e.g., potassium carbonate, sodium hydride)
- A polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

- Dissolve uracil in the chosen solvent in a round-bottom flask.
- Add the base to the solution and stir for a designated period to form the uracil anion.
- Add cyclohexyl bromide dropwise to the reaction mixture.
- Heat the reaction mixture at an appropriate temperature and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **1-Cyclohexyluracil**.

Workflow for Synthesis:

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1-Cyclohexyluracil**.

Characterization Techniques

¹H and ¹³C NMR Spectroscopy are fundamental for the structural elucidation of **1-Cyclohexyluracil**.

Sample Preparation:

- Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

- Typical parameters for ^1H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled spectrum is typically acquired.

Expected ^1H NMR Spectral Features:

- Signals corresponding to the protons on the uracil ring.
- A multiplet for the methine proton of the cyclohexyl group attached to the nitrogen.
- A series of multiplets for the methylene protons of the cyclohexyl ring.

Expected ^{13}C NMR Spectral Features:

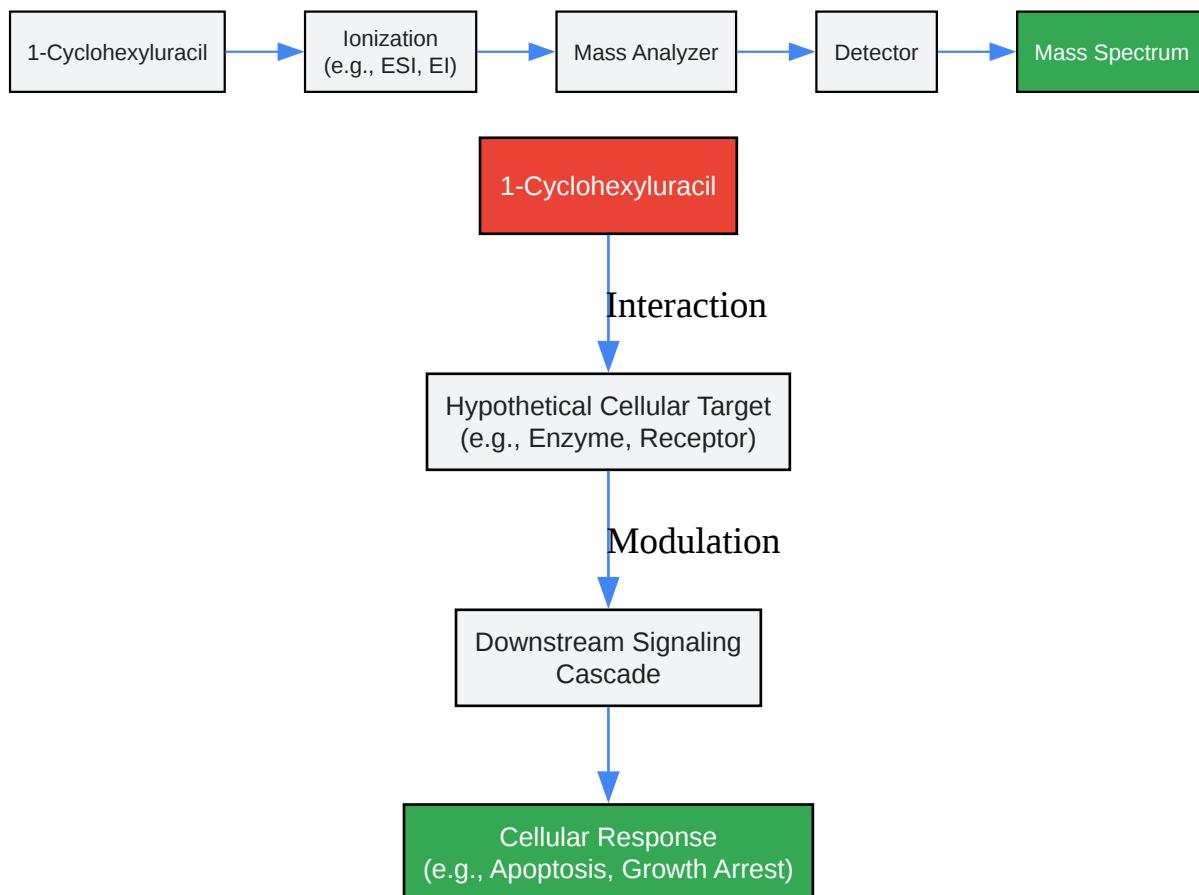
- Signals for the carbonyl carbons of the uracil ring.
- Signals for the olefinic carbons of the uracil ring.
- A signal for the methine carbon of the cyclohexyl group attached to the nitrogen.
- Signals for the methylene carbons of the cyclohexyl ring.

Mass Spectrometry is used to determine the molecular weight and fragmentation pattern of **1-Cyclohexyluracil**.

Sample Introduction:

- The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization:


- Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

Data Analysis:

- The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of **1-Cyclohexyluracil** (194.23 m/z).

- Analysis of the fragmentation pattern can provide structural information. A likely fragmentation would involve the loss of the cyclohexyl group.

Workflow for Mass Spectrometry Analysis:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- To cite this document: BenchChem. [An In-depth Physicochemical Characterization of 1-Cyclohexyluracil]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1201277#physicochemical-characterization-of-1-cyclohexyluracil>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com